methyl 4-[(4-fluorobenzoyl)amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions and functional group transformations. For instance, derivatives similar to "methyl 4-[(4-fluorobenzoyl)amino]benzoate" have been synthesized through condensation of methyl-4-formylbenzoate with different agents, illustrating the versatility and complexity of synthetic routes in organic chemistry (Şahin et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds reveals intricate details about their geometry, electronic structure, and intermolecular interactions. Studies using X-ray crystallography, for example, have shown how molecules are arranged in crystals, highlighting hydrogen bonding patterns and molecular polarization, which significantly affect their reactivity and properties (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of "methyl 4-[(4-fluorobenzoyl)amino]benzoate" and its derivatives can be influenced by the presence of functional groups, such as the fluorobenzoyl and amino groups. These functional groups partake in a variety of chemical reactions, including but not limited to, hydrogen bonding and polar interactions, which are critical in determining the compound's behavior in different chemical environments (Portilla et al., 2007).
Physical Properties Analysis
The physical properties of compounds within this family, including solubility, melting point, and crystalline structure, are directly related to their molecular arrangement and intermolecular forces. For example, the planar structure and hydrogen bonding capabilities can influence the compound's solubility and melting point, essential for its application in various fields (Burns & Hagaman, 1993).
properties
IUPAC Name |
methyl 4-[(4-fluorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVGAZTQWZYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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